molecular formula C23H21N5O B11669933 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669933
M. Wt: 383.4 g/mol
InChI Key: NHYDZXUWLIYHDG-BUVRLJJBSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C23H21N5O. This compound is known for its unique structure, which includes a dimethylamino group, a naphthyl group, and a pyrazole ring. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: Its use in the development of new materials and chemical processes is being explored.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide can be compared to similar compounds such as:

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H21N5O/c1-28(2)18-12-10-16(11-13-18)15-24-27-23(29)22-14-21(25-26-22)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,25,26)(H,27,29)/b24-15+

InChI Key

NHYDZXUWLIYHDG-BUVRLJJBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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